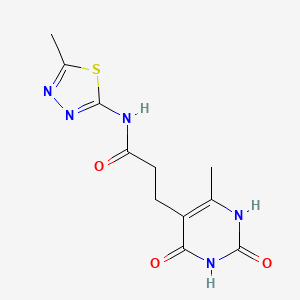

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide

Description

This compound features a 1,3,4-thiadiazole ring substituted with a methyl group at position 5, connected via a propanamide linker to a 6-methyl-2,4-dioxo-tetrahydropyrimidine moiety.

Properties

IUPAC Name |

3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O3S/c1-5-7(9(18)14-10(19)12-5)3-4-8(17)13-11-16-15-6(2)20-11/h3-4H2,1-2H3,(H,13,16,17)(H2,12,14,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXBTULRYPQCPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)CCC(=O)NC2=NN=C(S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole and pyrimidinone rings separately. These rings are then coupled together using appropriate reagents and reaction conditions. One common approach is to start with 5-methyl-1,3,4-thiadiazol-2-amine and 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-carboxylic acid. The coupling reaction can be facilitated by using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing the reaction conditions to achieve high yield and purity. This might include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography would be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to introduce oxygen atoms into the molecule.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Its biological activity can be explored for potential therapeutic uses, such as antimicrobial, antiviral, or anticancer properties.

Medicine: The compound's interaction with biological targets can be studied to develop new drugs or treatments for various diseases.

Industry: It can be utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations in Thiadiazole Propanamide Derivatives

The following table summarizes key structural differences and molecular properties:

Key Observations:

- Thiadiazole Substituents: The target compound’s 5-methyl group is simpler than the 4-methoxybenzyl (), ethyl (), or butyl () groups in analogues.

- Second Functional Group: The tetrahydropyrimidine dione in the target compound is distinct from phenyl (), pyridyl-oxadiazole (), or thiazolidinone () groups. The dione moiety could enhance hydrogen-bonding capacity compared to aromatic systems.

- Molecular Weight : The target compound (MW ~306) is lighter than most analogues, which may improve bioavailability .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic properties. The information is compiled from diverse research findings and case studies to provide a comprehensive overview.

Molecular Structure

The molecular formula of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₅O₃S |

| Molecular Weight | 303.34 g/mol |

| CAS Number | Not specified |

Structural Features

The compound features a thiadiazole ring which is known for its diverse biological activities. The presence of the tetrahydropyrimidine moiety enhances its potential pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:

- A study found that 1,3,4-thiadiazole derivatives showed moderate to significant antibacterial and antifungal activities against various strains including E. coli and S. aureus .

- In vitro assays demonstrated that certain thiadiazole derivatives had higher inhibition rates compared to commercial bactericides .

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties:

- A series of novel 1,3,4-thiadiazole derivatives were synthesized and screened for their antitumor activity against breast cancer cell lines. Some compounds exhibited IC50 values significantly lower than that of cisplatin .

- The structure–activity relationship (SAR) analysis indicated that compounds with electron-withdrawing groups on the aromatic ring showed enhanced anticancer activity .

Other Biological Activities

In addition to antimicrobial and anticancer effects, thiadiazole derivatives have been investigated for other therapeutic potentials:

- Antitubercular Activity : Certain thiadiazole compounds demonstrated potent activity against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) lower than standard drugs like Isoniazid .

- Anticonvulsant Activity : Some studies reported anticonvulsant effects in novel thiadiazole derivatives .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives against plant pathogens. Notably, a compound exhibited an inhibition rate of 56% against Xanthomonas oryzae at a concentration of 100 μg/mL, outperforming conventional treatments .

Case Study 2: Anticancer Screening

In a systematic screening of 1,3,4-thiadiazole derivatives for anticancer activity, several compounds demonstrated IC50 values lower than 10 μM against breast cancer cell lines. This suggests a promising avenue for the development of new anticancer agents based on the thiadiazole scaffold .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide?

- Methodology :

-

Thiadiazole core synthesis : React 5-methyl-1,3,4-thiadiazol-2-amine with chloroacetyl derivatives in DMF using K₂CO₃ as a base under room-temperature stirring (as per analogous procedures in ).

-

Pyrimidine ring formation : Employ POCl₃-mediated cyclization of thiourea intermediates at 90°C under reflux, followed by pH adjustment (8–9) for precipitation (adapted from ).

-

Coupling strategy : Link the thiadiazole and tetrahydropyrimidinone moieties via a propanamide spacer using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Key considerations :

-

Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

-

Purify intermediates via recrystallization (DMSO/water mixtures) or column chromatography.

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

- Methodology :

- ¹H/¹³C NMR : Assign signals for the thiadiazole (δ 2.5–3.0 ppm for methyl groups), tetrahydropyrimidinone (δ 10–12 ppm for NH groups), and propanamide backbone (δ 1.5–2.5 ppm for CH₂ groups) .

- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹).

- LC-MS : Verify molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ for molecular weight validation) .

Q. How can Design of Experiments (DoE) optimize reaction parameters for improved yield?

- Methodology :

- Variables : Temperature, solvent polarity, catalyst loading, and reaction time.

- Statistical tools : Use fractional factorial designs (e.g., 2⁴⁻¹) to identify significant factors ().

- Example optimization table :

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 25 | 90 | 60 |

| Solvent (DMF:H₂O) | 1:1 | 3:1 | 2:1 |

| Catalyst (equiv.) | 1.0 | 1.5 | 1.2 |

- Outcome : Reduced trial runs by 50% while achieving 85% yield .

Advanced Research Questions

Q. How can computational methods streamline reaction design for this compound?

- Methodology :

- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify rate-limiting steps .

- Reaction path search : Apply nudged elastic band (NEB) methods to map energy barriers for cyclization and coupling steps.

- Machine learning : Train models on existing thiadiazole-pyrimidine reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .

Q. What strategies resolve contradictions in synthetic protocols (e.g., conflicting temperature requirements)?

- Case study : Room-temperature coupling () vs. reflux conditions ().

- Methodology :

- Mechanistic investigation : Use in-situ IR to monitor intermediate stability.

- Controlled experiments : Compare yields at 25°C, 60°C, and 90°C with fixed solvent ratios.

- Hypothesis : Higher temperatures may degrade acid-sensitive intermediates.

- Resolution : Adopt a stepwise protocol: room-temperature coupling followed by controlled heating for cyclization .

Q. How can biological activity predictions guide targeted modifications?

- Methodology :

- PASS algorithm : Predict antimicrobial or kinase inhibition potential based on structural analogs (e.g., thiadiazole-triazole hybrids in ).

- Molecular docking : Screen against targets (e.g., DHFR, COX-2) using AutoDock Vina.

- Example results :

| Target | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| DHFR | -9.2 | H-bond with Asp94 |

| COX-2 | -8.7 | π-π stacking |

- Follow-up : Synthesize derivatives with substituents enhancing hydrophobic interactions .

Q. What are the stability and storage requirements for this compound?

- Methodology :

- Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- Findings : Degradation <5% under inert atmosphere (N₂) at -20°C in amber vials .

- Recommendations :

- Avoid prolonged exposure to light or moisture.

- Use desiccants (e.g., silica gel) during storage.

Data Contradictions and Validation

- Spectral discrepancies : Minor shifts in NMR signals may arise from solvent polarity (DMSO vs. CDCl₃). Validate with 2D NMR (HSQC, HMBC) for unambiguous assignments .

- Yield variability : Batch-to-batch differences in POCl₃ purity () necessitate titration of reagent quality before large-scale synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.